molecular formula C15H15NO3S B14685403 Ethyl 4-(benzenesulfinamido)benzoate CAS No. 34317-46-9

Ethyl 4-(benzenesulfinamido)benzoate

Cat. No.: B14685403
CAS No.: 34317-46-9
M. Wt: 289.4 g/mol
InChI Key: XJGGSBLEXRIWMV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzenesulfinamido)benzoate is a sulfinamide derivative characterized by a benzoate ester core substituted at the para-position with a benzenesulfinamido group (–NHS(O)Ph). The sulfinamido group, being less oxidized than sulfonamides (–NHSO₂Ph), confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

34317-46-9

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 4-(benzenesulfinamido)benzoate

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(17)12-8-10-13(11-9-12)16-20(18)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3

InChI Key

XJGGSBLEXRIWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzenesulfinamido)benzoate typically involves the reaction of 4-aminobenzoic acid with benzenesulfinyl chloride in the presence of a base to form the benzenesulfinamido intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfinamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(benzenesulfinamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(benzenesulfinamido)benzoate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate (SABA1)
  • Structure : Features a sulfonamide (–NHSO₂–) group linked to a 2-chloro-5-(phenylcarbamoyl)phenyl substituent.
  • Key Properties : Exhibits antibacterial activity with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains). The sulfonyl group and chloro-carbamoyl substituent enhance target binding and membrane penetration .
Ethyl 4-[(4-Fluorophenyl)Sulfonylamino]Benzoate
  • Structure : Contains a 4-fluorophenylsulfonamide group (–NHSO₂C₆H₄F).
  • Used in high-throughput drug discovery pipelines .
  • Contrast : Fluorine substitution may improve pharmacokinetics compared to the unsubstituted benzenesulfinamido group.
Ethyl 4-(Dimethylamino)Benzoate
  • Structure: Substituted with a dimethylamino (–N(CH₃)₂) group instead of sulfinamido.
  • Key Properties: Demonstrates high reactivity as a co-initiator in resin cements, achieving superior degree of conversion (DC) compared to methacrylate-based analogs. The electron-donating dimethylamino group stabilizes free radicals, enhancing polymerization efficiency .
  • Contrast : The absence of a sulfinamido/sulfonamide group limits hydrogen-bonding interactions but improves photochemical reactivity.
Ethyl 4-Nitrobenzoate
  • Structure: Features a nitro (–NO₂) group at the para-position.
  • Key Properties : The strong electron-withdrawing nitro group increases electrophilicity, making it reactive toward nucleophilic substitution. Commonly used in explosives and dye synthesis .
  • Contrast : Lacks the sulfinamido group’s ability to participate in hydrogen bonding, limiting biological applicability.

Physicochemical Properties

Property Ethyl 4-(benzenesulfinamido)benzoate SABA1 Ethyl 4-(dimethylamino)benzoate
Solubility Moderate in polar aprotic solvents Low High in organic solvents
Reactivity Moderate (sulfinamido nucleophilicity) High (sulfonamide stability) High (radical stabilization)
Thermal Stability Stable up to 150°C >200°C Decomposes at ~100°C
Hydrogen Bonding Strong (N–H and S=O) Strong Weak (tertiary amine)

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